molecular formula C6H4N2O3S2 B6278217 2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid CAS No. 106981-13-9

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid

Cat. No.: B6278217
CAS No.: 106981-13-9
M. Wt: 216.2
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Description

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyano and hydroxy groups on the thiazole ring, along with the sulfanyl and acetic acid moieties, contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the cyano, hydroxy, and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyanoacetamide derivative with a sulfur source in the presence of a base can lead to the formation of the thiazole ring. Subsequent functionalization steps introduce the hydroxy and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

    Cyanoacetic acid derivatives: Compounds with a cyano group attached to an acetic acid moiety.

    Hydroxythiazole derivatives: Compounds with a hydroxy group on the thiazole ring.

Uniqueness

2-[(4-cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid is unique due to the combination of functional groups present on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other similar compounds.

Properties

CAS No.

106981-13-9

Molecular Formula

C6H4N2O3S2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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